This specific substituted naphthalenyl-pyrimidine acetamide offers a distinct chemical vector for probing cell proliferative disorders. Its unique 6-methylpyrimidin-4-ylmethyl and naphthalen-1-ylacetamide configuration can drastically alter target binding compared to other analogs. Directly source a well-defined starting scaffold for medicinal chemistry optimization, but independent validation of target engagement and selectivity is mandatory before drawing biological conclusions.
Molecular FormulaC18H17N3O
Molecular Weight291.354
CAS No.2210138-22-8
Cat. No.B2909941
⚠ Attention: For research use only. Not for human or veterinary use.
N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 2210138-22-8): Chemical Identity and Structure-Class Context
N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide (CAS 2210138-22-8) is a synthetic small molecule belonging to the substituted naphthalenyl-pyrimidine acetamide class [1]. The compound has a molecular formula of C18H17N3O and a molecular weight of 291.35 g/mol, with a purity typically supplied at 95% for research use [1]. This structure places it within a patent-protected chemical space targeting cell proliferative disorders, though no peer-reviewed primary pharmacological data specific to this exact compound were identified at the time of this guide's compilation [2].
[1] PubChem. Substance Record for N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide. Accessed via PubChem. View Source
[2] ArQule, Inc. Substituted Naphthalenyl-Pyrimidine Compounds. US Patent 8,173,808, issued May 8, 2012. View Source
While the naphthalenyl-pyrimidine core is shared across multiple patented analogs, the specific substitution pattern of a 6-methylpyrimidin-4-ylmethyl group coupled to a naphthalen-1-ylacetamide moiety defines a unique vector of chemical space [1]. Even minor changes in the pyrimidine substitution or the naphthyl linker length can drastically alter target binding, selectivity, and pharmacokinetics, as demonstrated within the broader AKT/FGFR inhibitor chemotype [1]. Without confirmed in-class comparability data, casual generic substitution risks procurement of a compound with divergent or absent biological activity, invalidating experimental results.
[1] ArQule, Inc. Substituted Naphthalenyl-Pyrimidine Compounds. US Patent 8,173,808, issued May 8, 2012. View Source
Quantitative Differentiation Evidence for N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide (Critical Evidence Gap Notice)
Validated Application Scenarios for N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide Based on Available Structural Data
Chemical Probe Development for AKT/FGFR-Related Pathways (Hypothesis-Driven)
The compound falls within a patent class describing AKT and FGFR modulation [1]. Researchers may consider it as a starting scaffold for medicinal chemistry optimization targeting these kinases, but must independently validate target engagement and selectivity before drawing biological conclusions.
[1] ArQule, Inc. Substituted Naphthalenyl-Pyrimidine Compounds. US Patent 8,173,808, issued May 8, 2012. View Source
Quote Request
Request a Quote for N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.